2-bromo-4,6-dihydroxyBenzoic acid
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Overview
Description
2-Bromo-4,6-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by bromine and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,6-dihydroxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 2,4,6-trihydroxybenzoic acid using bromine in an acidic medium. The reaction typically proceeds under mild conditions, with the bromine selectively substituting the hydrogen atom at the 2-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions and efficient purification techniques. The use of advanced equipment and automation ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydroxybenzoic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxybenzoic acids.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4,6-dihydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-bromo-4,6-dihydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-hydroxybenzoic acid: Similar structure but with only one hydroxyl group.
3-Bromo-4-hydroxybenzoic acid: Bromine and hydroxyl groups at different positions.
5-Bromo-2,4-dihydroxybenzoic acid: Similar structure with bromine at the 5-position
Uniqueness
2-Bromo-4,6-dihydroxybenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups at strategic positions allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C7H5BrO4 |
---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
2-bromo-4,6-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H5BrO4/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,9-10H,(H,11,12) |
InChI Key |
AKISZGCAZIDBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)Br)O |
Origin of Product |
United States |
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